molecular formula C30H26O14 B600674 Prodelphinidin B1 CAS No. 78362-04-6

Prodelphinidin B1

Número de catálogo: B600674
Número CAS: 78362-04-6
Peso molecular: 610.52
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prodelphinidin B1 is a type of polymeric tannin composed of gallocatechin . It is a bioactive compound that can be found in various plants and has been shown to exhibit several biological activities .


Synthesis Analysis

This compound can be synthesized from gallocatechin . A study has reported the synthesis of this compound and its antitumor activities against PC-3 prostate cancer cell lines .


Molecular Structure Analysis

The molecular formula of this compound is C30H26O14 . It has an average mass of 610.519 Da and a monoisotopic mass of 610.132263 Da .


Chemical Reactions Analysis

This compound yields delphinidin during depolymerisation under oxidative conditions . Delphinidin is a purple-colored plant pigment that occurs in a variety of berries, eggplant, roselle, and wine .


Physical and Chemical Properties Analysis

This compound is a water-soluble compound . It is characterized by its purple-colored pigment .

Mecanismo De Acción

Delphinidin, which is yielded from Prodelphinidin B1, exhibits several biological activities by distinct and complex mechanisms . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Prodelphinidin B1 can be achieved through a multi-step process involving the condensation of flavan-3-ols.", "Starting Materials": [ "(-)-Epicatechin", "(-)-Epigallocatechin", "(-)-Catechin", "(-)-Gallocatechin", "(-)-Epicatechin gallate", "(-)-Epigallocatechin gallate", "(-)-Gallocatechin gallate", "(-)-Catechin gallate" ], "Reaction": [ "1. Condensation of (-)-Epicatechin with (-)-Epigallocatechin in the presence of acid catalyst to form a dimer.", "2. Reduction of the dimer with sodium borohydride to form a diol.", "3. Condensation of the diol with (-)-Catechin in the presence of acid catalyst to form a trimer.", "4. Reduction of the trimer with sodium borohydride to form a triol.", "5. Condensation of the triol with (-)-Gallocatechin in the presence of acid catalyst to form a tetramer.", "6. Reduction of the tetramer with sodium borohydride to form a tetraol.", "7. Condensation of the tetraol with (-)-Epicatechin gallate in the presence of acid catalyst to form a pentamer.", "8. Reduction of the pentamer with sodium borohydride to form a pentaol.", "9. Condensation of the pentaol with (-)-Epigallocatechin gallate in the presence of acid catalyst to form Prodelphinidin B1." ] }

Número CAS

78362-04-6

Fórmula molecular

C30H26O14

Peso molecular

610.52

Origen del producto

United States
Customer
Q & A

Q1: What makes Prodelphinidin B1 a promising compound for addressing hyperuricemia?

A1: this compound demonstrates potent inhibitory activity against xanthine oxidase (XO), an enzyme crucial in uric acid production. Elevated uric acid levels are a hallmark of hyperuricemia, often leading to gout. [] In vitro studies using the hypoxanthine-XO system revealed that this compound exhibits an IC50 value of 6.61 µM, comparable to the known XO inhibitor allopurinol. This potent inhibition suggests its potential as a therapeutic agent for hyperuricemia management. []

Q2: Are there other natural sources of this compound besides Limonium brasiliense?

A2: Yes, this compound has been identified and isolated from roasted hazelnut skins (Corylus avellana L.). [] This discovery highlights the presence of this compound in various plant sources and its potential availability from different natural origins.

Q3: Beyond its XO inhibitory activity, does this compound exhibit other potentially beneficial effects?

A3: Research indicates that this compound, along with its structural analogs Prodelphinidin B2 and B4, displays antitumor activity. Notably, these compounds have shown efficacy against human PC-3 prostate cancer cell lines. [] This finding suggests broader therapeutic potential for this compound beyond hyperuricemia management.

Q4: What is the chemical structure of this compound?

A4: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they do mention its synthesis. The synthesis involves a Lewis acid-mediated condensation reaction between specific flavan-3-ol units: gallocatechin and/or epigallocatechin. [] Researchers interested in the detailed structural characterization of this compound can refer to publications focusing on its synthesis and characterization.

Q5: Has the structure-activity relationship of this compound been investigated?

A5: While the provided abstracts don't specifically delve into the SAR of this compound, research on related compounds like Prodelphinidin B2 and B4 suggests that structural modifications can influence their antitumor activities. [] Further investigation is needed to elucidate how specific structural features of this compound contribute to its XO inhibitory and antitumor properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.